REACTION_CXSMILES
|
[O:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9])[CH3:2].Cl[CH2:11][C:12](=O)[CH3:13].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:2][O:1][C:3]1[C:4]2[S:9][CH:11]=[C:12]([CH3:13])[C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
915 mg
|
Type
|
reactant
|
Smiles
|
O(C)C1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in chlorobenzene (30 mL)
|
Type
|
ADDITION
|
Details
|
polyphosphoric acid (PPA, 0.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted from the PPA-residue
|
Type
|
ADDITION
|
Details
|
The residue was then treated with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried before the solvents
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(=CSC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |